Cascarin
Overview
Description
Cascarin is a natural compound that belongs to the flavonoid family. It is found in various plants, including Cascara sagrada, Rhamnus purshiana, and Frangula purshiana. This compound has been studied extensively for its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cascarin typically involves the extraction from natural sources such as Cascara sagrada. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and solvent extraction. The crude extract is then subjected to purification processes such as column chromatography and crystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Cascarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound often use halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds with various functional groups.
Scientific Research Applications
Cascarin has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various flavonoid derivatives.
Biology: It is studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: this compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of natural dyes and as an additive in food and cosmetic products.
Mechanism of Action
The mechanism of action of Cascarin involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Comparison with Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
Comparison: Cascarin is unique due to its specific structural features and its presence in certain plant species. While compounds like Quercetin, Kaempferol, and Myricetin also belong to the flavonoid family and share similar antioxidant properties, this compound’s distinct molecular structure and its specific sources make it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
1,8-dihydroxy-3-methyl-6-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-7-3-10-14(12(22)4-7)18(26)15-11(17(10)25)5-9(6-13(15)23)30-21-20(28)19(27)16(24)8(2)29-21/h3-6,8,16,19-24,27-28H,1-2H3/t8-,16-,19+,20+,21?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTVUKLWJFJOHO-NXTHJCGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC2=CC3=C(C(=C2)O)C(=O)C4=C(C3=O)C=C(C=C4O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031905 | |
Record name | Frangulin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69686-05-1, 60529-33-1 | |
Record name | 3-[(6-Deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69686-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Frangulin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060529331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Frangulin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069686051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Frangulin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(6-deoxy-L-mannopyranosyl)oxy]-1,8-dihydroxy-6-methylanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 60529-33-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the primary therapeutic applications of Cascarin highlighted in the research?
A1: The research primarily focuses on this compound's use as a laxative agent, particularly for addressing constipation. One study mentions its inclusion in a preparation alongside prune concentrate for this purpose . Another study mentions its presence in a cough syrup formulation, suggesting its potential use in addressing bronchial conditions .
Q2: The research mentions potential toxicity associated with a related compound, Phenolphthalein. Are there any documented toxicity concerns related to this compound itself within these papers?
A2: While one paper discusses Phenolphthalein's potential to cause intestinal irritation and diarrhea at specific doses , the provided research does not directly address this compound's toxicity profile. Further research is needed to fully understand the safety profile of this compound.
Q3: Can you elaborate on the formulations mentioned in the research that incorporate this compound?
A3: The research describes two formulations containing this compound:
- Cough Syrup: This formulation, named "Syrup Cocillana Compound," includes this compound alongside other ingredients like Tincture of Cocillana, Tincture of Euphorbia Pilulifera, Syrup of Wild Lettuce, and Diamorphine Hydrochloride . The presence of this compound suggests its potential role in addressing constipation, a possible side effect of some cough syrups.
- Constipation Relief: This preparation combines this compound with prune concentrate, aiming to alleviate constipation . The combination of these ingredients suggests a synergistic effect targeting different aspects of constipation relief.
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